![molecular formula C9H12N2O4S B2354978 (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid CAS No. 423753-15-5](/img/structure/B2354978.png)
(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid (hereafter referred to as HOPPSA) is a compound belonging to the class of sulfanylacetic acids, which are known for their strong acidity and ability to form complexes with other molecules. HOPPSA is a common building block for organic synthesis and has been used in various scientific research applications in the fields of chemistry, biochemistry, and medicine.
Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the synthesis of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, aiming at microbiological investigation, revealed that these compounds could be brominated at position 5 of the pyrimidine ring in acetic acid. This research suggested potential applications in antitubercular activity analysis (Ukrainets et al., 2009).
Polymorphism and Crystallography
- The discovery of a new polymorphic form of 2-(pyrimidin-2-ylsulfanyl)acetic acid, which is not planar and forms hydrogen-bonded chains in its crystal structure, provides insights into its diverse applications in crystallography and materials science (Ramos Silva et al., 2011).
Chemical Reactivity and Biological Evaluation
- Research on the chemical reactivity of related compounds like pyrimidine-5-carbonitrile derivatives highlights their potential in developing novel compounds with varied biological activities. These studies also contribute to understanding the structure-activity relationships of such compounds (Farouk et al., 2021).
Anti-inflammatory Applications
- Investigations into compounds related to (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid, such as pyrimidinyl acetic acids and their derivatives, have shown promising anti-inflammatory activities. These findings suggest potential therapeutic applications in treating inflammation-related disorders (Jakubkienė et al., 2002).
Cyclocondensation and Synthesis
- Cyclocondensation reactions involving compounds like 3-amino-2-hydrazino-4(3H)-pyrimidinones have led to the formation of novel derivatives, such as 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido-[1,2-b]-[1,2,4]triazine-3-acetic acid esters. These reactions provide new pathways for synthesizing heterocyclic compounds with potential applications in drug discovery and medicinal chemistry (Bitha et al., 1988).
properties
IUPAC Name |
2-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-3-5-7(14)10-9(11-8(5)15)16-4-6(12)13/h2-4H2,1H3,(H,12,13)(H2,10,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUQJVWITUTFKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.